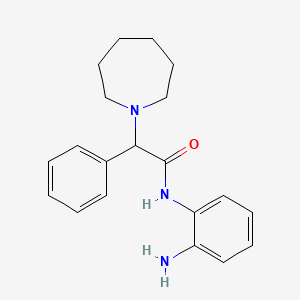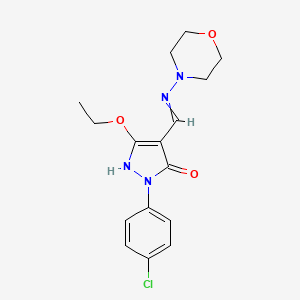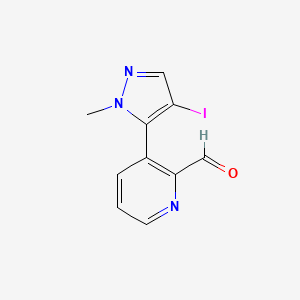![molecular formula C10H19Li4N5O17P2S B14111623 Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a compound that plays a crucial role in various biochemical processes. It is commonly used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases. This compound is essential for the sulfation of glycans and is involved in numerous biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through a multi-step chemical process. One practical synthesis involves the reaction of adenosine 2’,3’-cyclic phosphate 5’-phosphate with triethylamine-N-sulfonic acid to form adenosine 2’,3’-cyclic phosphate 5’-phosphosulfate. This intermediate is then treated with ribonuclease-T2 to yield the final product .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves enzymatic synthesis. The compound is produced by the action of PAPS synthase in the cytoplasm and nucleus of animal cells, as well as in the cytoplasm and plastids of plant cells .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Sulfotransferases are the primary enzymes involved in substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfated compounds, which are crucial for biological functions such as hormone regulation and detoxification .
Aplicaciones Científicas De Investigación
Adenosine 3’-phosphate 5’-phosphosulfate lithium has a wide range of scientific research applications:
Chemistry: It is used as a sulfonate donor in various chemical reactions.
Biology: The compound is essential for the sulfation of glycans and other biomolecules.
Medicine: It plays a role in drug metabolism and detoxification processes.
Industry: Adenosine 3’-phosphate 5’-phosphosulfate lithium is used in the production of sulfated polysaccharides and other industrial chemicals
Mecanismo De Acción
The mechanism of action of adenosine 3’-phosphate 5’-phosphosulfate lithium involves its role as a sulfate donor. The compound donates a sulfonate group to various substrates through the action of sulfotransferases. This process is crucial for the sulfation of glycans, hormones, and other biomolecules. The molecular targets and pathways involved include the sulfotransferase enzymes and their respective substrates .
Comparación Con Compuestos Similares
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate lithium.
Adenosine 3’,5’-diphosphate: Another nucleotide derivative with different biochemical roles.
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual phosphate and sulfate groups, which make it an essential co-substrate for sulfotransferase reactions. This dual functionality is not commonly found in other similar compounds, highlighting its importance in biochemical processes .
Propiedades
Fórmula molecular |
C10H19Li4N5O17P2S |
|---|---|
Peso molecular |
603.2 g/mol |
Nombre IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4 |
Clave InChI |
CILCBHVMBXGMCP-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)



![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)

